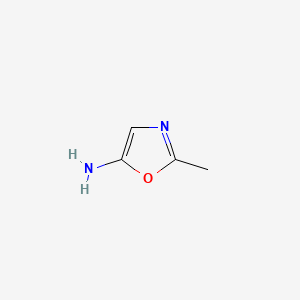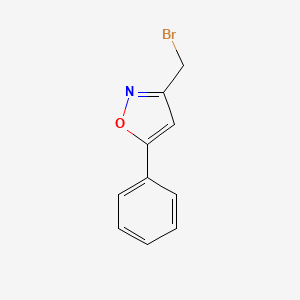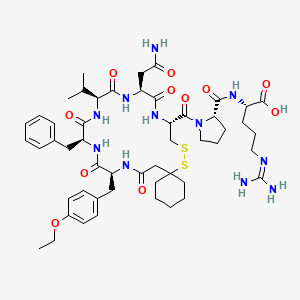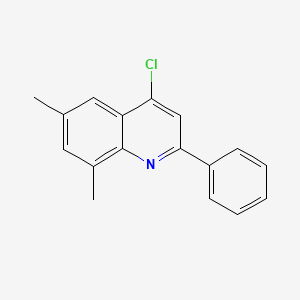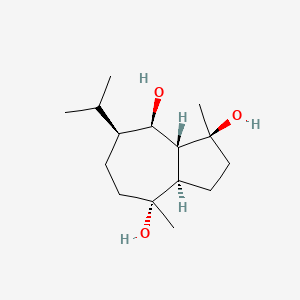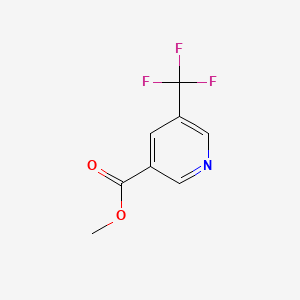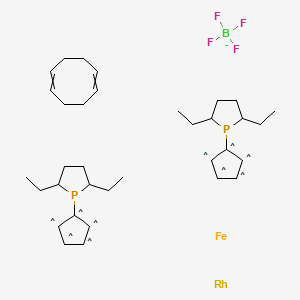
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is a chiral organometallic compound that features a ferrocene backbone with two diethylphospholano groups and a rhodium center coordinated to a cyclooctadiene ligand. This compound is notable for its applications in asymmetric catalysis, particularly in hydrogenation reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) typically involves the following steps:
Preparation of the Ligand: The diethylphospholano groups are synthesized through a series of reactions starting from commercially available phosphine precursors. The stereochemistry is controlled using chiral auxiliaries or catalysts.
Formation of the Ferrocene Derivative: The diethylphospholano groups are then attached to the ferrocene backbone through a substitution reaction, often using a base to deprotonate the phosphine and facilitate the nucleophilic attack on the ferrocene.
Coordination to Rhodium: The ferrocene derivative is then reacted with a rhodium precursor, such as rhodium chloride or rhodium acetate, in the presence of cyclooctadiene. This step typically requires a solvent like dichloromethane or toluene and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification: Using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Safety: Managing the handling of organometallic reagents and solvents to ensure safe production processes.
化学反应分析
Types of Reactions
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) undergoes several types of reactions, including:
Hydrogenation: This compound is widely used as a catalyst in the hydrogenation of alkenes and alkynes, converting them to alkanes.
Oxidative Addition: The rhodium center can undergo oxidative addition with various substrates, forming new Rh-C or Rh-H bonds.
Substitution: Ligands on the rhodium center can be substituted with other ligands, allowing for the tuning of the catalyst’s properties.
Common Reagents and Conditions
Hydrogenation: Typically carried out under hydrogen gas at pressures ranging from 1 to 10 atm and temperatures between 25°C and 100°C.
Oxidative Addition: Often involves reagents like alkyl halides or aryl halides, with the reaction conducted in polar solvents such as acetonitrile or dimethylformamide.
Substitution: Ligand exchange reactions are usually performed in non-coordinating solvents like dichloromethane or toluene.
Major Products
Hydrogenation: The major products are saturated hydrocarbons.
Oxidative Addition: Products include rhodium complexes with new Rh-C or Rh-H bonds.
Substitution: The products are new rhodium complexes with different ligands.
科学研究应用
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis, particularly in the hydrogenation of prochiral substrates to produce enantiomerically pure products.
Biology: Investigated for its potential in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Explored for its role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
作用机制
The mechanism by which 1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) exerts its catalytic effects involves several key steps:
Coordination: The substrate coordinates to the rhodium center, facilitated by the cyclooctadiene ligand.
Activation: The rhodium center activates the substrate through oxidative addition or other mechanisms, making it more reactive.
Catalysis: The activated substrate undergoes the desired transformation, such as hydrogenation, with the rhodium center facilitating the reaction.
Product Release: The product is released from the rhodium center, regenerating the catalyst for another cycle.
相似化合物的比较
Similar Compounds
- 1,1-Bis((2R,5R)-2,5-dimethylphospholano)ferrocene(cyclooctadiene)rhodium(I)
- 1,1-Bis((2R,5R)-2,5-diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I)
Uniqueness
1,1-Bis((2R,5R)-2,5-diethylphospholano)ferrocene(cyclooctadiene)rhodium(I) is unique due to its specific steric and electronic properties imparted by the diethylphospholano groups. These properties make it particularly effective in asymmetric catalysis, offering high enantioselectivity and activity compared to its dimethyl and diisopropyl analogs .
属性
InChI |
InChI=1S/2C13H20P.C8H12.BF4.Fe.Rh/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;1-2,7-8H,3-6H2;;;/q;;;-1;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXMZKTSPIAND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.CCC1CCC(P1[C]2[CH][CH][CH][CH]2)CC.C1CC=CCCC=C1.[Fe].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52BF4FeP2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

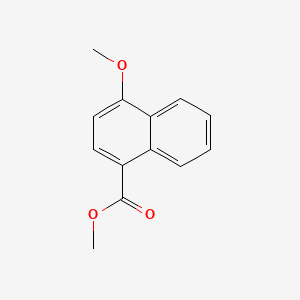

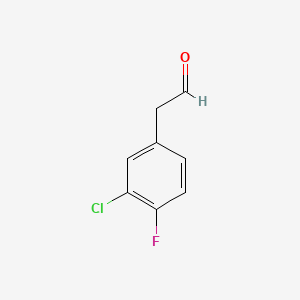
![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)
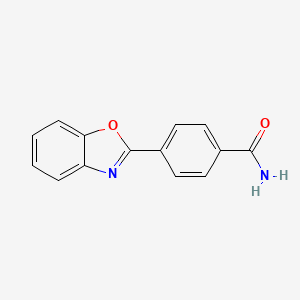
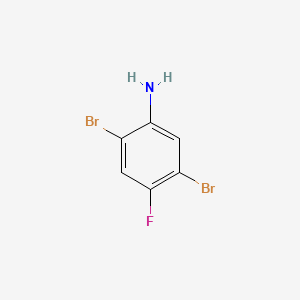
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
